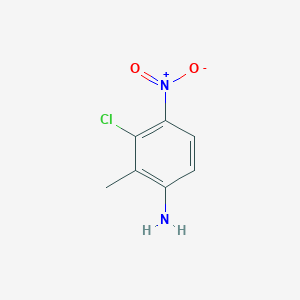

3-Chloro-2-methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKBXITZBLAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513789 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64863-10-1 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-methyl-4-nitroaniline CAS number 64863-10-1

An In-Depth Technical Guide to 3-Chloro-2-methyl-4-nitroaniline (CAS: 64863-10-1)

Compound Overview and Significance

This compound, identified by CAS Number 64863-10-1, is a substituted aromatic amine.[1][2][3] As a niche chemical intermediate, its structure, featuring chloro, methyl, nitro, and amino functional groups, makes it a valuable building block in targeted organic synthesis.[4] While not a widely commercialized end-product, its utility lies in multi-step synthetic pathways aimed at producing complex molecules, particularly within the pharmaceutical and agrochemical research sectors. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, including diazotization of the amine, nucleophilic substitution of the chlorine, and reduction of the nitro group. This guide provides a technical deep-dive into its properties, a plausible and mechanistically sound synthetic route, robust analytical methodologies for its characterization, and essential safety protocols for its handling.

Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key identifiers and computed properties for this compound are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonym | 2-Amino-6-chloro-5-nitrotoluene | PubChem[2] |

| CAS Number | 64863-10-1 | PubChem[2] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[2][4][5] |

| Molecular Weight | 186.60 g/mol | PubChem[2][4] |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)--INVALID-LINK--[O-])N | PubChem[2] |

| InChIKey | AKXKBXITZBLAAQ-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Heavy Atom Count | 12 | PubChem[2] |

Synthesis Strategy and Experimental Protocol

While multiple synthetic routes may exist, a logical and efficient pathway to this compound involves the direct electrophilic chlorination of 2-methyl-4-nitroaniline. This approach is favored due to the commercial availability of the starting material and the predictable nature of the electrophilic aromatic substitution reaction based on the directing effects of the existing substituents.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Mechanistic Rationale: The Role of Directing Groups

The success of this synthesis hinges on the directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring.

-

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density into the ring, stabilizing the carbocation intermediate (sigma complex) when the electrophile attacks at the positions ortho or para to it.

-

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring.

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.

In 2-methyl-4-nitroaniline, the positions are numbered relative to the amino group (C1). The methyl is at C2 and the nitro at C4. The position para to the amino group is occupied by the nitro group. The two ortho positions are C2 (occupied by methyl) and C6. The most powerful activating group, the amine, therefore strongly directs the incoming electrophile (Cl⁺) to the C6 position. This position is also meta to the deactivating nitro group, making it electronically favorable. A patent for a similar reaction confirms that reacting 2-methyl-4-nitroaniline with a chlorinating agent like t-butyl hypochlorite can yield the chlorinated product.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for aniline chlorination.[6] Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).

-

Add a suitable solvent such as toluene (100 mL) to dissolve the starting material.[6] The reaction is preferably carried out in a neutral solvent.[6]

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

-

Reagent Addition:

-

Dissolve t-butyl hypochlorite (8.5 g, 78.8 mmol, 1.2 equivalents) in 20 mL of toluene.

-

Add the t-butyl hypochlorite solution dropwise to the stirred aniline solution over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Slowly add 50 mL of a 10% aqueous sodium bisulfite solution to quench any remaining t-butyl hypochlorite.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is critical, especially for its use in drug development.[7] A multi-technique approach is recommended for comprehensive characterization.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of non-volatile compounds.[7] A reverse-phase C18 column is typically effective for separating aniline derivatives.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and combines it with mass-based detection for confident identification of both the main product and any impurities.[7] EPA Method 8131 outlines conditions for analyzing aniline derivatives by GC.[8]

Caption: A typical workflow for purity analysis using HPLC.

Protocol: Purity Determination by HPLC

-

System Preparation:

-

Instrument: A standard HPLC system with a UV-Vis detector.

-

Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.[7] For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.[7]

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL to create a stock solution.

-

Further dilute to a final concentration of approximately 0.1 mg/mL for injection.[7]

-

-

Analysis:

-

Inject 10 µL of the prepared sample into the HPLC system.

-

Record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.

-

Purity is calculated based on the relative area of the main peak versus the total area of all peaks in the chromatogram. A purity level of ≥97% is often considered acceptable for research purposes.[5]

-

Spectroscopic Methods for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic shifts and splitting patterns for the aromatic protons, the methyl protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₇ClN₂O₂).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Applications in Research and Development

This compound serves primarily as an intermediate or building block in organic synthesis.[4] While specific, large-scale applications are not widely documented, its utility can be inferred from the applications of structurally similar compounds. Isomeric chloro-nitroanilines are crucial intermediates in the manufacturing of azo dyes, pharmaceuticals, and other specialized organic compounds.[9][10][11] For instance, 2-chloro-4-nitroaniline is a known precursor in the synthesis of the molluscicide Niclosamide.[9][12] Therefore, this compound is a valuable synthon for researchers aiming to create novel compounds with potential biological activity in areas such as:

-

Pharmaceutical Development: As a scaffold for creating new chemical entities for screening against various disease targets.

-

Agrochemical Synthesis: As a precursor for novel herbicides, fungicides, or pesticides.

-

Materials Science: For the synthesis of specialized dyes or polymers.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. The toxicological properties have not been fully investigated, demanding a cautious approach.[1]

| Hazard Information | Precautionary Statements |

| GHS Hazard Statements: | Prevention: |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust. |

| H373: May cause damage to organs through prolonged or repeated exposure. | P271: Use only outdoors or in a well-ventilated area. |

| H412: Harmful to aquatic life with long lasting effects. | P280: Wear protective gloves/protective clothing. |

| Signal Word: Danger | Storage & Disposal: |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[1][13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[13] Avoid all skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter.[13]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][13]

-

Keep the product away from heat, sparks, and sources of ignition.[13]

-

Store in a locked cabinet or area accessible only to authorized personnel.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

-

If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 64863-10-1|this compound|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 64863-10-1 | this compound [synthonix.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epa.gov [epa.gov]

- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 13. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Safety Guide to 3-Chloro-2-methyl-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Foreword

This technical guide offers an in-depth analysis of the spectroscopic properties of 3-Chloro-2-methyl-4-nitroaniline (C₇H₇ClN₂O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It provides a synthesized interpretation of expected spectroscopic data, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section includes not only data interpretation but also detailed, field-proven experimental protocols and the causal reasoning behind methodological choices. Our objective is to equip scientists with the foundational knowledge required for the accurate identification, characterization, and safe handling of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic amine. The spatial arrangement and electronic nature of its substituents—a chloro group, a methyl group, a nitro group, and an amino group—on the benzene ring create a unique electronic environment that dictates its chemical behavior and spectroscopic signature.

IUPAC Name: this compound[1] CAS Number: 64863-10-1[1] Molecular Formula: C₇H₇ClN₂O₂[1]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Exact Mass | 186.0196052 Da | PubChem[1] |

| Appearance | Expected to be a colored crystalline solid | N/A |

| XLogP3 | 2.1 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the precise electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the amine protons, the two aromatic protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and electron-withdrawing nitro and chloro groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 7.8 | d | 1H | H-5 | Deshielded by the adjacent electron-withdrawing nitro group. Appears as a doublet due to coupling with H-6. |

| ~ 6.8 - 6.6 | d | 1H | H-6 | Shielded relative to H-5 by the ortho amino group. Appears as a doublet due to coupling with H-5. |

| ~ 5.0 - 4.5 | br s | 2H | -NH₂ | The amine protons are typically broad and their chemical shift is highly dependent on solvent and concentration. |

| ~ 2.4 - 2.2 | s | 3H | -CH₃ | The methyl group protons appear as a singlet in a typical aliphatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the six aromatic carbons and the one methyl carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 145 | C1 (-NH₂) | The carbon attached to the amino group is significantly shielded. |

| ~ 145 - 142 | C4 (-NO₂) | The carbon bearing the nitro group is deshielded. |

| ~ 135 - 132 | C2 (-CH₃) | Substituted aromatic carbon. |

| ~ 128 - 125 | C5 | Aromatic CH, deshielded by the adjacent nitro group. |

| ~ 125 - 122 | C3 (-Cl) | The carbon attached to chlorine shows a moderate deshielding effect. |

| ~ 118 - 115 | C6 | Aromatic CH, shielded by the ortho amino group. |

| ~ 20 - 15 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expertise & Experience:

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single deuterium signal for locking. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative; however, it is hygroscopic and its residual water peak can obscure signals.

-

Shimming: This is a critical step. An inhomogeneous magnetic field leads to broad, distorted peaks, making multiplicity analysis impossible. Automated shimming routines are standard, but manual adjustment is often required for optimal resolution.

-

Trustworthiness: The protocol is self-validating. The inclusion of an internal standard like Tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts, ensuring accuracy and reproducibility across different instruments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of key chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1550 - 1490 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1360 - 1300 | N=O Symmetric Stretch | Nitro Group (-NO₂) |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Collection: Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 186.

-

Isotopic Peak (M+2)⁺: Due to the presence of the ³⁷Cl isotope, a significant peak will be observed at m/z ≈ 188. The intensity ratio of the M⁺ to (M+2)⁺ peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.

-

Key Fragments: Fragmentation is expected to occur via loss of the nitro group, methyl group, or other characteristic pathways.

| m/z | Proposed Fragment |

| 186/188 | [C₇H₇ClN₂O₂]⁺ (Molecular Ion) |

| 171/173 | [M - CH₃]⁺ |

| 140/142 | [M - NO₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for the molecule.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

-

GC Separation: Inject 1 µL of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start at ~70°C, hold for 1 minute, then ramp to 280°C at 15°C/min. This ensures good peak shape and elution.

-

-

MS Detection (EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard. This high energy ensures reproducible fragmentation patterns, creating a "fingerprint" of the molecule.

-

Analyzer: A quadrupole analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is sensitive to the conjugated π-system.

Predicted UV-Vis Absorption

The spectrum is expected to show two main absorption bands characteristic of nitroanilines.

| λₘₐₓ (nm) | Transition Type | Chromophore |

| ~ 350 - 390 nm | π → π | Extended conjugated system involving the benzene ring, amino group, and nitro group. |

| ~ 240 - 270 nm | π → π | Benzene ring system. |

Expertise & Experience: The long-wavelength absorption is due to an intramolecular charge transfer (ICT) from the electron-donating amino group (donor) to the electron-withdrawing nitro group (acceptor) through the π-system. The position of this band is sensitive to solvent polarity; a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., Ethanol, Acetonitrile, or Dioxane).

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.). This is critical to ensure adherence to the Beer-Lambert Law.

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 600 nm.

Safety and Handling

Based on data for related chloro-nitroaniline compounds, this compound should be handled with extreme caution as a potentially toxic substance.[2][3][4]

-

Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2] Harmful to aquatic life with long-lasting effects.[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only under a chemical fume hood.[3] Do not breathe dust.[2]

-

-

Handling and Storage:

-

First Aid Measures:

Conclusion

The spectroscopic profile of this compound is defined by its unique substitution pattern. ¹H and ¹³C NMR spectroscopy provide a detailed map of the C-H framework. IR spectroscopy confirms the presence of key functional groups including the amine, nitro, and aryl-chloride moieties. Mass spectrometry establishes the molecular weight and reveals a characteristic 3:1 isotopic pattern for chlorine, while UV-Visible spectroscopy highlights the extended electronic conjugation. This guide provides the necessary predictive data and robust protocols to enable researchers to confidently identify, characterize, and safely handle this compound.

References

Foundational Principles: A Symbiotic Approach to Structural Elucidation

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methyl-4-nitroaniline

This guide provides a detailed technical analysis of this compound (C₇H₇ClN₂O₂; Molar Mass: 186.59 g/mol ) using two cornerstone analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[1] For researchers and professionals in drug development and chemical synthesis, understanding the spectroscopic signatures of such molecules is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond procedural outlines to explain the causal logic behind the spectral data, offering a practical framework for the characterization of complex substituted aromatic compounds.

The unambiguous identification of a molecule as structurally complex as this compound necessitates a multi-faceted analytical approach. While FT-IR spectroscopy excels at identifying the specific functional groups present through their characteristic vibrational frequencies, mass spectrometry provides the definitive molecular weight and reveals the molecule's structural backbone through controlled fragmentation.[2][3] Together, they form a powerful, self-validating system for structural elucidation.

The subject of our analysis, this compound, possesses a rich array of functional groups—a primary aromatic amine, a nitro group, a chloro substituent, and a methyl group—all attached to a benzene ring. Each of these moieties imparts a unique and identifiable signature on its FT-IR and mass spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The specific frequencies of absorbed radiation are directly correlated to the types of chemical bonds and functional groups within the molecule, making it an invaluable tool for qualitative analysis.[4]

Experimental Protocol: Solid-State Analysis via KBr Pellet

The rationale for using the Potassium Bromide (KBr) pellet method is its infrared transparency and ability to produce high-quality spectra for solid samples, minimizing interference from solvents.

-

Sample Preparation: A small amount of this compound (approx. 1-2 mg) is finely ground with ~200 mg of spectroscopic grade KBr using an agate mortar and pestle. The objective is to disperse the analyte homogenously within the KBr matrix to reduce scattering effects.

-

Pellet Formation: The resulting powder is transferred to a pellet-pressing die and subjected to high pressure (approx. 8-10 tons) under vacuum to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is first collected. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, and ratioed against the background to yield the final absorbance/transmittance spectrum.

Predicted FT-IR Spectrum: A Functional Group Roadmap

The interpretation of the FT-IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, we anticipate the following key signals:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3500 & 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium, Sharp (two bands) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) | Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1585 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1475 - 1550 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 1400 - 1500 | C=C Stretch | Aromatic Ring | Medium |

| 1290 - 1360 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | Strong |

| 550 - 850 | C-Cl Stretch | Chloroalkane | Medium to Strong |

Causality and Insights:

-

Primary Amine Signature: The presence of two distinct, sharp peaks in the 3300-3500 cm⁻¹ region is a definitive marker for a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[5][6][7] This is a more reliable indicator than the N-H bend, which can sometimes overlap with aromatic C=C stretches.

-

Nitro Group Dominance: The two most intense bands in the spectrum are expected to be from the nitro group.[8][9] The strong dipole moment of the N-O bonds leads to very strong absorption for both the asymmetric (~1500 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches, making this functional group easy to identify.

-

Aromatic Substitution: While C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can sometimes indicate substitution patterns, the presence of the strongly electron-withdrawing nitro group can complicate these correlations.[8]

-

Fingerprint Region: The region from 1400 cm⁻¹ to ~600 cm⁻¹ is known as the fingerprint region.[10] It contains a complex series of absorptions unique to the molecule's overall structure, including C-C stretches, C-H bends, and the C-Cl stretch. While individual assignments here are difficult, the overall pattern is highly reproducible and serves as a unique identifier for the compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, a "blueprint" of its chemical structure. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on differences in boiling point and interactions with the column's stationary phase.

-

Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2]

-

Fragmentation: The high energy of the EI process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. This fragmentation occurs in predictable ways based on bond strengths and fragment stability.

-

Mass Analysis & Detection: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Predicted Mass Spectrum: Deciphering the Fragmentation Puzzle

The resulting mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is a process of logical deduction, starting with the highest m/z values.

-

The Molecular Ion (M⁺•): The molecular formula C₇H₇ClN₂O₂ gives a monoisotopic mass of 186.02 Da .[1] A crucial feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the spectrum will show a molecular ion peak at m/z 186 (for molecules containing ³⁵Cl) and an "M+2" peak at m/z 188 (for molecules with ³⁷Cl), with the m/z 188 peak having roughly one-third the intensity of the m/z 186 peak.[11][12] This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of the most stable carbocations and radical species. For nitroaromatic compounds, characteristic losses involve the nitro group.

-

Loss of Nitro Group (-NO₂): A very common fragmentation pathway is the cleavage of the C-N bond to lose a neutral nitro radical (•NO₂, 46 Da).

-

m/z 186 → m/z 140 [M - NO₂]⁺

-

-

Loss of Nitric Oxide (-NO): An alternative pathway involves rearrangement and loss of a neutral nitric oxide radical (•NO, 30 Da). This is common for aromatic nitro compounds.

-

m/z 186 → m/z 156 [M - NO]⁺

-

-

Loss of Methyl Group (-CH₃): Cleavage of the methyl group from the aromatic ring results in the loss of a methyl radical (•CH₃, 15 Da).

-

m/z 186 → m/z 171 [M - CH₃]⁺

-

-

Loss of Chlorine (-Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da).

-

m/z 186 → m/z 151 [M - Cl]⁺

-

-

| Predicted m/z | Proposed Ion Structure / Identity | Neutral Loss |

| 186 / 188 | Molecular Ion [M]⁺• | - |

| 171 / 173 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 156 / 158 | [M - NO]⁺ | •NO (30 Da) |

| 151 | [M - Cl]⁺ | •Cl (35 Da) |

| 140 / 142 | [M - NO₂]⁺ | •NO₂ (46 Da) |

Conclusion: A Unified Spectroscopic Identity

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and confident structural characterization of this compound. FT-IR confirms the presence of the requisite primary amine, nitro, chloro, methyl, and aromatic functionalities. Mass spectrometry confirms the molecular weight (186.59 g/mol ), establishes the presence of a single chlorine atom via the M/M+2 isotopic pattern, and provides a logical fragmentation map consistent with the proposed structure. This integrated analytical workflow is essential for ensuring the identity and quality of key intermediates and final compounds in pharmaceutical and chemical research.

References

- 1. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 4. copbela.org [copbela.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. allreviewjournal.com [allreviewjournal.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Chloro-2-methyl-4-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-methyl-4-nitroaniline in organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide synthesizes theoretical principles of solubility with experimental data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its application. This document details the physicochemical properties of this compound, explores the anticipated effects of various organic solvents on its solubility, and presents a detailed, field-proven protocol for the experimental determination of its solubility.

Introduction: Understanding this compound

This compound is a substituted aromatic amine, a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals, dyes, and pigments. The specific arrangement of its functional groups—a chloro group, a methyl group, and a nitro group on an aniline backbone—imparts a unique combination of polarity, hydrogen bonding capability, and molecular size that dictates its behavior in solution. A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring optimal formulation for various applications.

The molecular structure of this compound presents a fascinating case study in solubility. The polar amino (-NH2) and nitro (-NO2) groups are capable of hydrogen bonding, which would suggest solubility in polar solvents. However, the aromatic ring and the chloro (-Cl) and methyl (-CH3) substituents introduce significant nonpolar character. This duality governs its solubility profile, making a systematic investigation essential for its practical handling and application.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical to predicting its solubility. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 186.59 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2.1 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Polar Surface Area | 71.8 Ų | --INVALID-LINK--[1] |

The XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for nonpolar environments, its solubility in polar organic solvents is also likely to be significant.[1]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the Gibbs free energy of mixing. For dissolution to be favorable, the Gibbs free energy change (ΔG_mix) must be negative. This is influenced by both enthalpic (ΔH_mix) and entropic (ΔS_mix) factors.

The dissolution of a crystalline solid involves two key energetic steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by and interact with solvent molecules.

For this compound, the interplay of its functional groups with different solvent types is key:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can donate a hydrogen bond, while the nitro group and the nitrogen of the amino group can accept hydrogen bonds. This suggests favorable interactions and potentially good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N,N-Dimethylformamide - DMF): These solvents can accept hydrogen bonds and have significant dipole moments. They are expected to effectively solvate the polar regions of the molecule. Solvents like DMF are particularly effective at dissolving a wide range of organic compounds due to their high polarity.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic ring and the methyl and chloro substituents of this compound will contribute to its solubility in these solvents. However, the polar amino and nitro groups will be less effectively solvated, likely limiting overall solubility compared to polar solvents.

Estimated Solubility Profile Based on Structurally Related Compounds

| Compound | Solvent | Solubility | Source |

| 4-Chloro-3-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[2] |

| Ether | Soluble | --INVALID-LINK--[2] | |

| Chloroform | Soluble | --INVALID-LINK--[2] | |

| 2-Chloro-4-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[3] |

| Ether | Very soluble | --INVALID-LINK--[3] | |

| Acetic Acid | Very soluble | --INVALID-LINK--[3] | |

| 4-Chloro-2-nitroaniline | Ethanol | Very soluble | --INVALID-LINK--[4] |

| Ether | Very soluble | --INVALID-LINK--[4] | |

| Acetone | Slightly soluble | --INVALID-LINK--[4] | |

| 2-Methoxy-4-nitroaniline | NMP | High | --INVALID-LINK--[5] |

| DMSO | High | --INVALID-LINK--[5] | |

| Ethyl Acetate | Moderate | --INVALID-LINK--[5] | |

| Ethanol | Moderate | --INVALID-LINK--[5] | |

| Methanol | Moderate | --INVALID-LINK--[5] | |

| 2-Methyl-4-nitroaniline | Ethanol | Soluble (with heating) | - |

| Ethyl Acetate | Soluble | --INVALID-LINK--[6] |

Analysis and Extrapolation:

Based on the data from these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar organic solvents. The presence of the methyl group, compared to a hydrogen atom in the chloro-nitroanilines, may slightly increase its affinity for less polar solvents due to an increase in nonpolar surface area.

Expected Solubility Ranking (Highest to Lowest):

N,N-Dimethylformamide (DMF) > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-methyl-4-nitroaniline

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry and drug development.[1][2] The nuanced interplay of electronic effects from various substituents on the aniline ring dictates the molecule's physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed analysis of the electronic landscape of 3-Chloro-2-methyl-4-nitroaniline, a molecule featuring a complex array of substituents with competing and synergistic electronic influences. By dissecting the inductive and resonance effects of the chloro, methyl, nitro, and amino groups, this paper aims to offer a predictive framework for understanding the reactivity and potential applications of this and structurally related compounds in drug design.

Foundational Principles: Inductive and Resonance Effects

The electronic behavior of any substituted benzene ring is governed by two primary phenomena: the inductive effect and the resonance effect.[3]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between adjacent atoms.[4] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance from the substituent.[3]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of the aromatic ring.[5] Substituents with lone pairs or π-bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect).[4] Unlike the inductive effect, the resonance effect primarily influences the ortho and para positions.[6]

The overall electronic influence of a substituent is a vector sum of its inductive and resonance contributions. The dominant effect determines whether a group is ultimately activating or deactivating and dictates its directing influence in electrophilic aromatic substitution reactions.[7]

Deconstructing the Substituents in this compound

The subject molecule, this compound, presents a fascinating case study in competing electronic effects. The IUPAC name for this compound is this compound and its CAS number is 64863-10-1.[8] Let's analyze each substituent individually.

The Amino Group (-NH₂): A Potent Activator

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[9]

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring.[10] This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.[11]

Overall Effect: The +R effect of the amino group is substantially stronger than its -I effect, making it a powerful activating group and an ortho, para-director.[7][10] This high reactivity makes aniline and its derivatives highly susceptible to electrophilic substitution.[12]

The Chloro Group (-Cl): A Deactivating Ortho, Para-Director

-

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, decreasing the overall electron density of the ring.[13]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring, donating electron density.[7]

Overall Effect: For halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group a deactivator of the benzene ring towards electrophilic attack.[14] However, since the +R effect directs electron density to the ortho and para positions, the chloro group is paradoxically an ortho, para-director.[6][7]

The Methyl Group (-CH₃): A Weak Activator

-

Inductive Effect (+I): Alkyl groups, like methyl, are electron-donating through the sigma bonds due to hyperconjugation and a weak inductive effect.[3] This effect increases the electron density of the ring.

-

Resonance Effect: The methyl group does not have lone pairs or pi bonds to participate in resonance.

Overall Effect: The methyl group is a weak activating group and an ortho, para-director due to its +I effect.[7]

The Nitro Group (-NO₂): A Powerful Deactivator

-

Inductive Effect (-I): The nitro group is one of the strongest electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms.[15]

-

Resonance Effect (-R): The nitro group can withdraw electron density from the benzene ring through resonance, delocalizing the pi electrons onto the oxygen atoms.[16] This effect is most pronounced at the ortho and para positions.[4]

Overall Effect: Both the -I and -R effects of the nitro group work in concert to strongly deactivate the ring towards electrophilic substitution.[17] This strong electron withdrawal makes the nitro group a meta-director.[4]

The Integrated Electronic Landscape of this compound

The overall electronic character of this compound is a complex summation of the individual substituent effects.

-

Activating vs. Deactivating Forces: The powerful activating +R effect of the amino group is counteracted by the strong deactivating -I and -R effects of the nitro group and the -I effect of the chloro group. The methyl group provides a minor activating contribution. Given the strength of the nitro group as an electron-withdrawing entity, the ring is expected to be significantly less reactive towards electrophilic substitution than aniline itself.

-

Directing Effects and Reactivity: The positions of the substituents relative to each other are crucial.

-

The amino group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.

-

The nitro group at C4 strongly deactivates the ring, especially at the ortho (C3, C5) and para (C1) positions relative to itself. Its presence at the para position to the amino group creates a "push-pull" system, which can lead to significant intramolecular charge transfer.[18]

-

The chloro group at C3 deactivates the ring but directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

-

The methyl group at C2 weakly activates the ring and directs to its ortho (C1, C3) and para (C5) positions.

-

The interplay of these effects results in a highly polarized molecule. The electron-donating amino group and the electron-withdrawing nitro group in a para relationship create a strong dipole moment. The chloro and methyl groups further modulate the electron distribution and steric environment around the ring.

Implications for Drug Development

The electronic properties of substituted anilines have profound implications in a pharmaceutical context.

-

Metabolic Stability: Aniline-containing drugs can be susceptible to metabolic activation, leading to the formation of reactive metabolites and potential toxicity.[2][19] The electron density of the ring, modulated by substituents, influences the likelihood of oxidation by cytochrome P450 enzymes. The electron-withdrawing groups in this compound may decrease the susceptibility of the ring to oxidative metabolism compared to unsubstituted aniline.

-

pKa and Bioavailability: The basicity of the amino group is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. Electron-withdrawing groups decrease the basicity of the aniline nitrogen by delocalizing its lone pair, making it less available for protonation.[20][21] Therefore, this compound is expected to be a significantly weaker base than aniline.

-

Target Binding: The specific arrangement of electron-rich and electron-poor regions on the molecule, along with the steric profile, dictates its ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Experimental and Computational Approaches for Characterization

A comprehensive understanding of the electronic effects in molecules like this compound can be achieved through a combination of experimental and computational methods.

Hammett Equation and pKa Determination

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[22][23] By measuring the pKa of the anilinium ion of this compound and comparing it to that of unsubstituted aniline, the additive effects of the chloro, methyl, and nitro groups can be quantified.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation of Solutions: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH). Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the aniline solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Analysis

-

NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are sensitive to the electron density at their respective positions. Electron-withdrawing groups will generally shift signals downfield (to higher ppm), while electron-donating groups will cause an upfield shift.

-

UV-Vis Spectroscopy: The electronic transitions in the molecule, particularly the intramolecular charge transfer from the amino group to the nitro group, can be characterized by UV-Vis spectroscopy. The position and intensity of the absorption maxima (λmax) are influenced by the substituents and the solvent polarity.[18]

Computational Chemistry

Density functional theory (DFT) and other quantum chemical methods can be used to calculate molecular properties such as electrostatic potential maps, orbital energies (HOMO/LUMO), and atomic charges.[24] These calculations provide a theoretical framework to visualize and quantify the electronic landscape of the molecule.

Conclusion

The electronic effects of the substituents in this compound create a complex and nuanced molecular environment. The potent electron-donating amino group is in direct opposition to the powerful electron-withdrawing nitro and chloro groups, with the methyl group providing a minor activating influence. This intricate balance of inductive and resonance effects governs the molecule's reactivity, basicity, and potential for biological activity. A thorough understanding of these fundamental principles, validated by experimental and computational methods, is paramount for the rational design and development of novel therapeutics based on the substituted aniline scaffold.

Visualizations

Data Summary

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | 1 | -I (Weak) | +R (Strong) | Activating | ortho, para |

| -CH₃ | 2 | +I (Weak) | None | Weakly Activating | ortho, para |

| -Cl | 3 | -I (Strong) | +R (Weak) | Deactivating | ortho, para |

| -NO₂ | 4 | -I (Strong) | -R (Strong) | Strongly Deactivating | meta |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. Substituents determine the reaction direction by resonance or inductive effect [ns1.almerja.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]

- 11. reddit.com [reddit.com]

- 12. Aniline - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. cresset-group.com [cresset-group.com]

- 20. quora.com [quora.com]

- 21. Electron withdrawing group on aniline makes it less/more basic. [allen.in]

- 22. Hammett_equation [chemeurope.com]

- 23. Hammett equation - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

Navigating the Synthetic Landscape of 3-Chloro-2-methyl-4-nitroaniline: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Synthetic Building Block

In the intricate world of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount to designing novel molecules with tailored properties. 3-Chloro-2-methyl-4-nitroaniline, a substituted nitroaniline, represents a key intermediate with significant potential in the realms of medicinal chemistry, dye synthesis, and materials science. This technical guide provides an in-depth exploration of the core attributes of this molecule, its plausible synthetic pathways, and its potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development. While direct and extensive literature on this specific isomer is limited, this guide will leverage established chemical principles and data from closely related analogues to provide a comprehensive and insightful overview.

Molecular Profile and Physicochemical Properties

This compound possesses a unique arrangement of substituents on the aniline ring that dictates its reactivity and potential applications. The presence of an amino group, a nitro group, a chlorine atom, and a methyl group offers multiple avenues for synthetic transformations.

| Property | Value | Source |

| CAS Number | 6943-05-1 | PubChem[1] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Amino-6-chloro-5-nitrotoluene | PubChem[1] |

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and chloro groups creates a nuanced electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Proposed Synthetic Pathways: A Chemist's Perspective

While a definitive, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be postulated based on fundamental principles of aromatic chemistry and known transformations of similar molecules.

Pathway 1: Electrophilic Chlorination of 2-Methyl-4-nitroaniline

A logical approach involves the direct chlorination of the readily available starting material, 2-methyl-4-nitroaniline. The directing effects of the substituents play a crucial role in determining the regioselectivity of this reaction. The strongly activating amino group and the moderately activating methyl group would direct incoming electrophiles to the ortho and para positions.

A United States Patent (US 7,081,548 B2) describes a similar process for the chlorination of 2-methyl-4-nitroaniline to obtain 2-chloro-4-nitro-6-methylaniline, an isomer of the target compound.[2] This suggests that chlorination of 2-methyl-4-nitroaniline is a viable strategy, although controlling the position of chlorination to favor the 3-position would be a key challenge.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-methyl-4-nitroaniline in a suitable inert solvent (e.g., toluene, acetic acid) in a reaction vessel.[2]

-

Addition of Chlorinating Agent: At room temperature, add a chlorinating agent such as t-butyl hypochlorite or N-chlorosuccinimide portion-wise to the stirred solution.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution to remove any unreacted reagents and byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product would likely require purification by column chromatography to isolate the desired 3-chloro isomer from other potential isomers.

Potential Research Applications: A World of Possibilities

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with diverse biological activities and material properties.

Pharmaceutical Synthesis: A Scaffold for Drug Discovery

Substituted anilines are fundamental building blocks in the pharmaceutical industry. The reactive sites on this compound—the amino group, the nitro group, and the chloro group—can be selectively modified to generate a library of derivatives for drug screening.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamine derivative. This transformation opens up pathways to a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other scaffolds known for their therapeutic potential.

Caption: Reduction of the nitro group to form a versatile diamine intermediate.

-

Modification of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the formation of azo compounds.

Azo Dye Synthesis: Crafting Novel Chromophores

Azo dyes represent the largest class of synthetic colorants used in various industries. The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. This compound can serve as the diazo component in this reaction.

The presence of the chloro and nitro groups on the aniline ring can significantly influence the color and fastness properties of the resulting azo dyes.[3][4]

Experimental Workflow for Azo Dye Synthesis:

Caption: General workflow for the synthesis of an azo dye.

Protocol for Diazotization and Coupling:

-

Diazotization:

-

Suspend this compound in an acidic solution (e.g., HCl).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a coupling agent (e.g., β-naphthol) in an alkaline solution (e.g., NaOH).

-

Cool the solution of the coupling agent to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

The azo dye will precipitate out of the solution and can be collected by filtration, washed, and dried.

-

Materials Science: Building Blocks for Functional Materials

The unique electronic and structural features of this compound make it a potential candidate for the synthesis of novel organic materials. The presence of polarizable nitro and amino groups, along with the halogen substituent, could be exploited in the design of materials with interesting optical or electronic properties. For instance, derivatives of this compound could be investigated for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).

Conclusion: A Promising Future in Chemical Synthesis

This compound stands as a promising, yet underexplored, synthetic intermediate. Its multifunctionality provides a rich platform for the generation of diverse molecular architectures. While specific, detailed research applications are not yet widely reported, the foundational principles of organic chemistry and the known utility of its isomers strongly suggest its potential value in pharmaceutical discovery, the development of novel colorants, and the creation of advanced materials. This guide serves as a foundational resource to inspire and inform future research into the applications of this versatile chemical entity. As researchers continue to explore the vast chemical space, it is likely that the unique properties of this compound will be harnessed to create innovative solutions across various scientific disciplines.

References

Methodological & Application

Synthesis of Azo Dyes Using 3-Chloro-2-methyl-4-nitroaniline: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Chloro-2-methyl-4-nitroaniline as the diazo component. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the characterization and potential applications of the resulting dyes.

Introduction: The Versatility of Azo Dyes

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (—N=N—) that connect aromatic rings. Their widespread use in the textile, leather, paper, and polymer industries stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of vibrant colors achievable by systematically altering the chemical structures of the precursor molecules.[1]

The synthesis of an azo dye is fundamentally a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a reactive diazonium salt. This reaction is typically conducted in an acidic medium at low temperatures.

-

Azo Coupling: The electrophilic aromatic substitution reaction between the diazonium salt and a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine.[2][3]

The specific hue, intensity, and fastness properties of the final dye are dictated by the electronic and steric characteristics of both the diazo component and the coupling partner. The presence of a chloro, a methyl, and a nitro group on the aniline ring of our starting material, this compound, provides a unique electronic environment that influences the reactivity of the resulting diazonium salt and the spectral properties of the final azo dye.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 64863-10-1 |

| Appearance | (Typically a solid) |

| Melting Point | 146 - 149 °C |

| Boiling Point | 260 °C at 133 hPa |

(Data sourced from PubChem CID 12953019 and Sigma-Aldrich)[4]

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with extreme care.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Diazonium salts are thermally unstable and potentially explosive in a dry state. They should always be prepared in solution at low temperatures (0-5 °C) and used immediately in the subsequent coupling reaction.[1] Never attempt to isolate the diazonium salt as a solid.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes from this compound. The specific quantities can be scaled as needed, with appropriate adjustments to reaction vessels and reagent volumes.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 - 3.5 equivalents)

-

Sodium Nitrite (NaNO₂) (1.05 equivalents)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Suspension: In a beaker of appropriate size, add this compound (1.0 eq.). To this, add a mixture of concentrated hydrochloric acid (3.0-3.5 eq.) and distilled water. Stir the mixture to form a fine suspension.

-

Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[2]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold distilled water.

-

Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. The tip of the addition funnel or pipette should be below the surface of the reaction mixture to prevent the loss of nitrous acid. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

-

Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the coupling reaction.

-

(Optional) Test for Excess Nitrous Acid: To confirm the completion of the reaction and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been converted.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

This protocol describes the coupling of the diazonium salt with an activated phenolic compound to produce a vibrant azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol (1.0 equivalent)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide (10%). This deprotonates the phenol to the more reactive phenoxide ion.[7]

-

Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[2][7]

-

pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) during the addition. This can be monitored with pH paper and adjusted by adding a cold, dilute solution of sodium hydroxide if necessary.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

-

Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Protocol 3: Azo Coupling with an Aniline Component (e.g., N,N-Dimethylaniline)

This protocol outlines the coupling of the diazonium salt with an aromatic amine.

Materials:

-

Diazonium salt solution from Protocol 1

-

N,N-Dimethylaniline (1.0 equivalent)

-

Sodium Acetate

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Coupling Component Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a minimal amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the mixture.

-

Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with continuous stirring.

-

pH Control: The coupling reaction with amines is typically carried out in a weakly acidic to neutral medium (pH 5-7).[8] The sodium acetate acts as a buffer to maintain this pH range.

-

Completion and Isolation: Follow steps 5 and 6 from Protocol 2 for the completion of the reaction and the isolation and purification of the resulting azo dye.

Visualization of the Synthesis Pathway

Caption: General workflow for the synthesis of an azo dye from this compound.

Characterization of the Synthesized Azo Dyes

The structure and purity of the synthesized azo dyes can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | A strong absorption band in the visible region (typically 400-600 nm), which is responsible for the color of the dye. The exact λmax will depend on the coupling component used. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the azo group (–N=N–) stretching vibration (around 1400-1500 cm⁻¹). Also, peaks corresponding to the aromatic C-H and C=C bonds, the nitro group (NO₂), and the C-Cl bond will be present.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical structure, confirming the successful coupling and the final arrangement of the aromatic protons and carbons. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized dye. |

Applications and Further Development

Azo dyes derived from this compound are expected to exhibit good fastness properties due to the presence of the electron-withdrawing nitro and chloro groups. Potential applications include:

-

Disperse Dyes: For coloring synthetic fibers such as polyester and nylon.

-

Pigments: For use in paints, inks, and plastics.

-